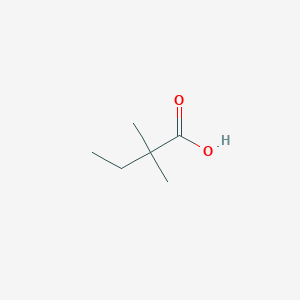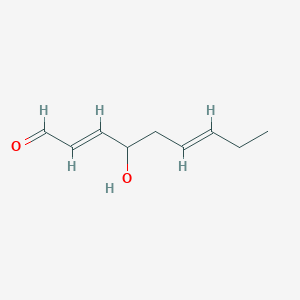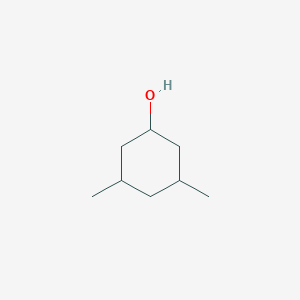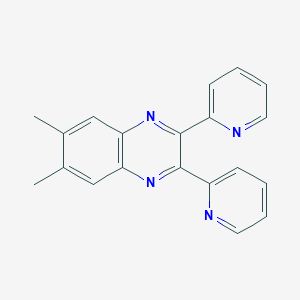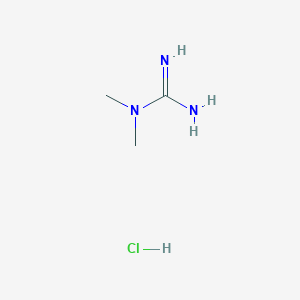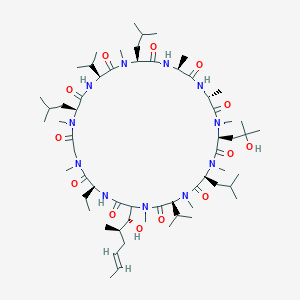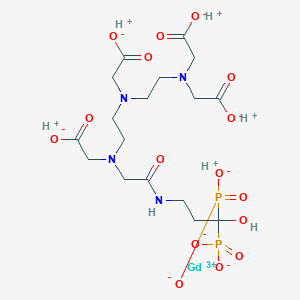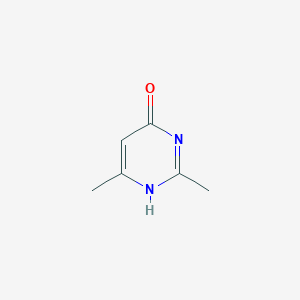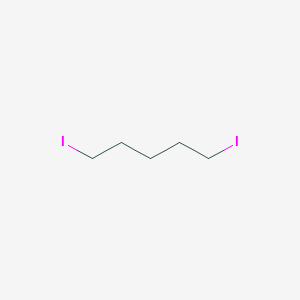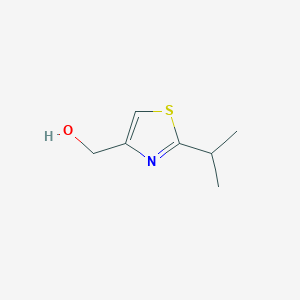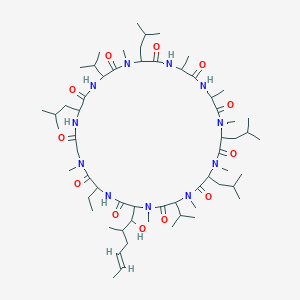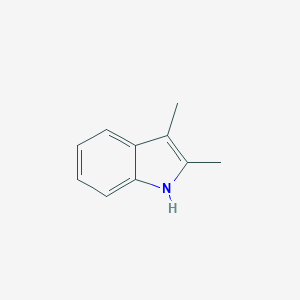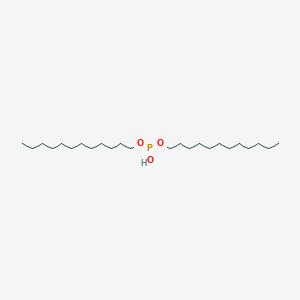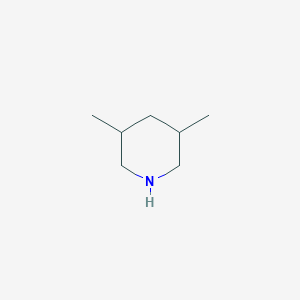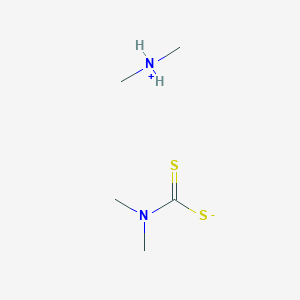
Dimethylammonium dimethyldithiocarbamate
Descripción general
Descripción
Dimethylammonium dimethyldithiocarbamate is a chemical compound with the molecular formula C5H14N2S2 . It is also known as dimethylammonium N,N-dimethyldithiocarbamate .
Synthesis Analysis
Dithiocarbamates, including Dimethylammonium dimethyldithiocarbamate, are formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .Molecular Structure Analysis
The molecular weight of Dimethylammonium dimethyldithiocarbamate is 166.30 . It appears as a white to light yellow powder or crystal .Chemical Reactions Analysis
Dithiocarbamates are organosulfur ligands which form stable complexes with metals . They are easy to prepare but need caution during their syntheses .Physical And Chemical Properties Analysis
Dimethylammonium dimethyldithiocarbamate is a solid at 20 degrees Celsius . It has a melting point ranging from 129.0 to 133.0 degrees Celsius .Aplicaciones Científicas De Investigación
Dithiocarbamates are organosulfur ligands which form stable complexes with metals . They have wide applications in various fields such as accelerating vulcanization, acting as flotation agents, agriculture (pesticide), biology, materials science, medicine, organic synthesis, photo-stabilizing polymers, and protecting radiators .
The synthesis of dithiocarbamates involves the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide). Bases are incorporated to conserve the amines .
- Dithiocarbamates, including Dimethylammonium dimethyldithiocarbamate, could potentially be used as pesticides .
- Dithiocarbamates are used as ligands in the formation of stable complexes with metals . This property could potentially be used in organic synthesis reactions involving metal catalysts.
- Dithiocarbamates are known to act as photo-stabilizing agents . This suggests that Dimethylammonium dimethyldithiocarbamate could potentially be used in the production of materials that need to be resistant to degradation by light.
- Some dithiocarbamates have medicinal applications . While specific applications for Dimethylammonium dimethyldithiocarbamate are not mentioned, it’s possible that it could have similar uses.
- Sodium dimethyldithiocarbamate is known to be effective at capturing and removing metals from the environment . This suggests that Dimethylammonium dimethyldithiocarbamate could potentially have similar applications.
Agriculture
Organic Synthesis
Materials Science
Medicine
Environmental Remediation
Industrial Processes
- Sodium dimethyldithiocarbamate is highly effective at capturing and removing metals from the environment . This suggests that Dimethylammonium dimethyldithiocarbamate could potentially have similar applications in water treatment.
- The compound could be used in the treatment of wastewater to remove heavy metals. The specific procedures would depend on the type and concentration of the metals present .
- The success of the treatment could be evaluated by testing the treated water for the presence of the metals .
- Dithiocarbamates are a class of fungicides that have been in widespread agricultural use, including tobacco, for many years to control both seedbed and field disease, including blue mould .
- The compound could be applied to crops to control a variety of pests. The specific application method would depend on the type of pest and crop .
- The effectiveness of the pesticide would be determined by monitoring pest populations and crop health after application .
- Dithiocarbamates are known to act as flotation agents . This suggests that Dimethylammonium dimethyldithiocarbamate could potentially be used in the separation of minerals in the mining industry.
- The compound could be added to a flotation tank containing a mixture of minerals. The specific procedures would depend on the types of minerals being separated .
- The success of the separation could be evaluated by analyzing the resulting mineral fractions .
- Dithiocarbamates are known to act as photo-stabilizing agents . This suggests that Dimethylammonium dimethyldithiocarbamate could potentially be used in the production of materials that need to be resistant to degradation by light.
- The compound could be incorporated into the polymer during its production. The specific procedures would depend on the type of polymer and the desired properties .
- The effectiveness of the photo-stabilization could be evaluated by exposing the material to light and monitoring any changes in its properties .
- Dithiocarbamates are known to have radiation-protective properties . This suggests that Dimethylammonium dimethyldithiocarbamate could potentially be used in the protection of materials or organisms from radiation.
- The compound could be applied to the material or organism prior to radiation exposure. The specific procedures would depend on the type of radiation and the desired level of protection .
- The effectiveness of the radiation protection could be evaluated by monitoring the effects of radiation on the material or organism .
- Dithiocarbamates are used as accelerators in the vulcanization process . This suggests that Dimethylammonium dimethyldithiocarbamate could potentially be used in the production of rubber or other vulcanized materials.
- The compound could be added to the material during the vulcanization process. The specific procedures would depend on the type of material and the desired properties .
- The success of the vulcanization could be evaluated by testing the properties of the resulting material .
Water Treatment
Fungicides
Flotation Agents
Photo-stabilizing Polymers
Radiation Protection
Vulcanization Accelerators
Safety And Hazards
Dimethylammonium dimethyldithiocarbamate is known to cause skin irritation and serious eye irritation . It is also suspected of causing genetic defects . Safety precautions include washing hands and face thoroughly after handling, wearing protective gloves, eye protection, and avoiding skin contact .
Direcciones Futuras
While specific future directions for Dimethylammonium dimethyldithiocarbamate were not found, dithiocarbamates have wide applications in various fields such as accelerating vulcanization, acting as flotation agents, agriculture (pesticide), biology, materials science, medicine, organic synthesis, photo-stabilizing polymers, and protecting radiators . This suggests potential future research and applications in these areas.
Propiedades
IUPAC Name |
dimethylazanium;N,N-dimethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2.C2H7N/c1-4(2)3(5)6;1-3-2/h1-2H3,(H,5,6);3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOFGKIRTCCNKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]C.CN(C)C(=S)[S-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020513 | |
| Record name | Dimethyldithiocarbamic acid, dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylammonium dimethyldithiocarbamate | |
CAS RN |
598-64-1 | |
| Record name | Carbamodithioic acid, N,N-dimethyl-, compd. with N-methylmethanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylamine dimethyldithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyldithiocarbamic acid, dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylammonium dimethyldithiocarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



